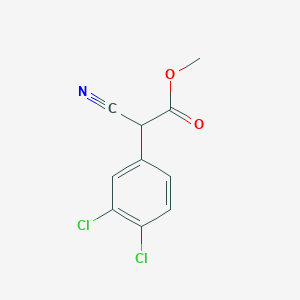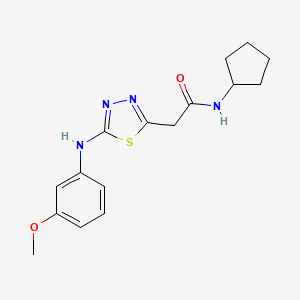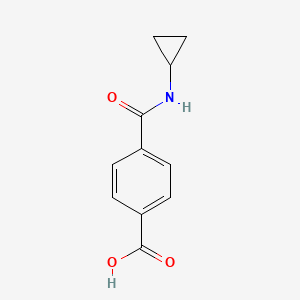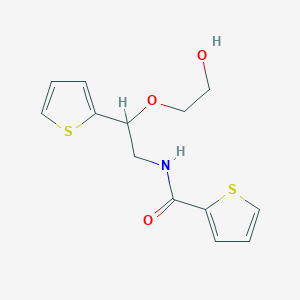![molecular formula C13H10N4OS B2355924 N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203008-21-2](/img/structure/B2355924.png)
N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzo[1,2‐c;4,5‐cʹ]bis[1,2,5]thiadiazole‐porphyrin hybrid dyes was achieved by Pd‐catalyzed Sonogashira cross‐coupling . Another example is the preparation of a new benzothiadiazole (BTZ) luminogen via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a thiadiazole-based covalent triazine framework nanosheet was found to exhibit high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a benzo[c][1,2,5]thiadiazole-based electron acceptor was found to exhibit aggregated-induced emission (AIE) properties, attributed to its photoactive BTZ core and nonplanar geometry .Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study by Patel and Patel (2015) focused on synthesizing a series of heterocyclic compounds related to N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, demonstrating their potential antibacterial and antifungal activities against various pathogens. This research showcases the compound's application in developing new antimicrobial agents (Patel & Patel, 2015).
Antituberculosis Activity
- Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB, indicating the compound's relevance in addressing tuberculosis. This work highlights its application in discovering new drugs to combat tuberculosis (Jeankumar et al., 2013).
Electrochromic Materials
- Ming et al. (2015) explored thiadiazolo[3,4-c]pyridine derivatives for their application in electrochromics, specifically focusing on their use in developing fast-switching green electrochromic polymers with low bandgap. This research underlines the compound's utility in creating advanced materials for electronic and optical applications (Ming et al., 2015).
Insecticidal Assessment
- Fadda et al. (2017) assessed the insecticidal properties of derivatives incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. Their findings offer insights into the potential use of these compounds in agricultural pest control (Fadda et al., 2017).
Mécanisme D'action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound is primarily through its interaction with light. It is part of the electron donor-acceptor (D-A) systems, which have been extensively researched for their use in photovoltaics or as fluorescent sensors . The presence of an intramolecular charge transfer mechanism during light absorption has been noted, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
It’s known that the btz motif has been researched for photocatalytic applications, primarily in heterogeneous systems involving btz-containing metal-organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its photophysical properties. It has been used as a potential visible-light organophotocatalyst . In another study, a thiadiazole-based covalent triazine framework nanosheet showed high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as light and the presence of other compounds. For instance, its use as a potential visible-light organophotocatalyst suggests that light plays a crucial role in its action . Furthermore, the compound showed a selective sensing behavior towards 2,4,6-trinitrophenol (TNP, commonly known as picric acid), even in the presence of other potentially competing nitroaromatic explosive compounds .
Orientations Futures
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-13(15-8-9-3-5-14-6-4-9)10-1-2-11-12(7-10)17-19-16-11/h1-7H,8H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHFMKVUAPZTFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(Furan-2-yl)-2-[3-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B2355841.png)

![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)
![2-(4-fluorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355845.png)

![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2355849.png)
![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)
![3-({2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2355851.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)

![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)
